molecular formula C10H20N2 B8025652 (R)-3-((R)-1-Methylpyrrolidin-2-yl)piperidine

(R)-3-((R)-1-Methylpyrrolidin-2-yl)piperidine

Cat. No.: B8025652
M. Wt: 168.28 g/mol
InChI Key: BPOJUAZWENUSBT-NXEZZACHSA-N
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Description

®-3-(®-1-Methylpyrrolidin-2-yl)piperidine is a chiral compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

®-3-(®-1-Methylpyrrolidin-2-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce various hydrogenated piperidine compounds .

Scientific Research Applications

®-3-(®-1-Methylpyrrolidin-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(®-1-Methylpyrrolidin-2-yl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition increases acetylcholine levels, which can enhance cholinergic function in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(®-1-Methylpyrrolidin-2-yl)piperidine is unique due to its specific chiral configuration and the presence of a pyrrolidine ring fused to the piperidine core. This unique structure imparts distinct stereochemical properties and potential biological activities .

Properties

IUPAC Name

(3R)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h9-11H,2-8H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOJUAZWENUSBT-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1[C@@H]2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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